molecular formula C14H17N3O2 B1147164 2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione CAS No. 153747-01-4

2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione

Cat. No. B1147164
M. Wt: 259.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of related isoindole and piperazine derivatives involves complex organic reactions that yield a variety of compounds with diverse properties. For example, a derivative of 1,4-piperazine-2,5-dione was synthesized in 23% yield over six steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, demonstrating the intricate process of creating structurally related compounds (Weatherhead-Kloster et al., 2005). Another synthesis approach produced benzo[f]isoindole-4,9-diones from a reaction starting with 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene, showcasing the versatility in synthetic pathways for related compounds (Claessens et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior. A study on a Mannich base molecule of 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione (PPF) optimized the molecular geometry using computational methods, highlighting the importance of structural analysis in predicting compound properties (Devi et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving isoindole and piperidine derivatives are varied and complex. For instance, the creation of 2H-isoindole-4,7-diones through the addition of azomethine ylides to quinones showcases the compound’s ability to undergo cycloaddition reactions, a common method for constructing complex cyclic structures (Schubert-Zsilavecz et al., 1991).

Physical Properties Analysis

The physical properties, such as crystalline forms and thermal stability, of related compounds are determined by methods like X-ray crystallography and thermo gravimetric/differential scanning calorimetry (TG/DSC) studies. For example, polymorphic crystalline forms of a piperazinedione derivative were identified, illustrating the compound's diverse solid-state behaviors (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure. Studies on derivatives of isoindoline-1,3-dione show a range of reactivities and potential for further chemical modifications, providing insights into the chemical versatility of these compounds (Devi et al., 2021).

Scientific Research Applications

Pharmacological Applications and Efficacy

Lurasidone, a compound structurally related to the query chemical, demonstrates efficacy and safety in the treatment of psychotic and mood disorders. It shows distinctive pharmacodynamic profiles and is effective for short-term treatment of schizophrenia and acute bipolar depression. Lurasidone's regulatory approval spans undefined duration treatments in schizophrenia, with notable tolerability except for a risk of akathisia that may exceed that of other modern antipsychotics (Pompili et al., 2018).

Chemical Synthesis and Analytical Methods

In the domain of analytical chemistry, methods for determining linagliptin, a dipeptidylpeptidase-4 inhibitor used in diabetes treatment, involve high-performance thin-layer chromatography (HPTLC). This demonstrates the role of related compounds in developing sensitive and specific assays for drug quantification in pharmaceutical formulations (Rode & Tajne, 2021).

Drug Metabolism and Interaction

Research into cytochrome P450 isoforms in human liver microsomes underscores the significance of chemical inhibitors, including compounds similar to the query chemical, in understanding drug-drug interactions and metabolism. Such studies facilitate the prediction of interactions when multiple drugs are coadministered, enhancing drug safety and efficacy (Khojasteh et al., 2011).

Future Directions

The compound is a basic building block for the development of a protein degrader library . It has a broad potential for use in chemical production and clinical medicine . The development of small-molecule inhibitors requires a different approach, and this compound could play a significant role in that .

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-9-10-5-7-16(8-6-10)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-4,10H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOVHYFKGIPLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione

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